2-Amino-2'-O-(2-propyn-1-yl)adenosine

Description

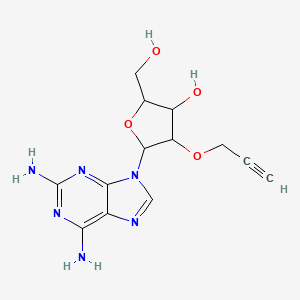

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N6O4 |

|---|---|

Molecular Weight |

320.30 g/mol |

IUPAC Name |

5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |

InChI |

InChI=1S/C13H16N6O4/c1-2-3-22-9-8(21)6(4-20)23-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h1,5-6,8-9,12,20-21H,3-4H2,(H4,14,15,17,18) |

InChI Key |

AGYDCNMIAHDTSH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Elucidation of Propargyl Modified 2 Amino Adenosine Analogues

Impact of the 2-Amino Group on Receptor Binding and Functional Activity

The introduction of an amino group at the C2 position of the adenosine (B11128) scaffold is a critical modification that significantly influences binding affinity and functional activity, particularly at the A₃ adenosine receptor (A₃AR). While adenosine itself has a low affinity for the A₃AR, strategic modifications can produce highly potent and selective ligands. nih.govnih.gov

Research into various adenosine derivatives has shown that the presence of a 2-amino group is a key determinant for high affinity at certain AR subtypes. For instance, in the development of dual-acting A₂A and A₃ AR ligands, an unsubstituted amino group at the N⁶ position combined with a hydrophobic substituent at the C2 position was found to be a requirement for high binding affinity at the human A₂AAR. nih.gov However, for the A₃AR, the requirements are distinct. The combination of modifications at the C2 and N⁶ positions often leads to the most potent and selective A₃AR agonists. nih.gov

The functional consequence of the 2-amino group is tied to its interplay with other substituents. For example, in a series of truncated adenosine derivatives, most compounds displayed medium to high binding affinity at the human A₃AR, irrespective of whether a hydrophobic group was placed at the C2 or C8 position. nih.govnih.gov This suggests that the A₃AR binding pocket is accommodating to substitutions at these positions, but the 2-amino group often serves as a foundational element for maintaining affinity. The binding of nucleosides to the A₃AR and the subsequent activation of the receptor are distinct processes with different structural requirements, and there is no universal correlation between binding affinity and the efficacy of a given analogue. nih.gov

Role of the 2'-O-Propargyl Moiety in Ligand-Receptor Interactions

The ribose moiety of adenosine analogues plays a crucial role in receptor recognition, with the 2'- and 3'-hydroxyl groups contributing significantly to the binding process. nih.govmdpi.com Modification of these positions can drastically alter a ligand's pharmacological profile. The introduction of a 2'-O-propargyl group [—OCH₂C≡CH] is a strategic alteration that imparts specific properties to the molecule.

The propargyl group, with its terminal alkyne, is a small, rigid, and hydrophobic moiety. Its incorporation at the 2'-position can influence ligand-receptor interactions in several ways:

Conformational Constraint: Alkylation of the 2'-hydroxyl group can restrict the conformational flexibility of the ribose sugar, locking it into a preferred pucker (North or South). This can pre-organize the ligand into a conformation that is more favorable for binding to a specific receptor subtype.

Hydrophobic Interactions: The propargyl group can engage in hydrophobic interactions with non-polar amino acid residues within the receptor's binding pocket. Molecular modeling of the A₃AR suggests the presence of a sub-pocket around the ribose moiety, which can accommodate such substitutions. mdpi.com

Bioorthogonal Handle: The terminal alkyne of the propargyl group serves as a "click chemistry" handle. This allows for the postsynthetic attachment of other molecules, such as fluorescent dyes or biotin (B1667282) tags, which is highly useful for creating chemical probes to study receptor biology. nih.govjenabioscience.comnih.gov The synthesis of 8-azido-2'-O-propargyladenosine created a bifunctional molecule with both a photoactive group and a clickable moiety, highlighting the utility of the 2'-O-propargyl group as a scaffold for creating such probes. nih.gov

While replacing the 2'-hydroxyl group in potent A₃AR agonists like Cl-IB-MECA with a fluoro group leads to a significant drop in affinity and efficacy, less drastic changes like the introduction of a 2'-O-propargyl group can be tolerated and even beneficial, depending on other substitutions on the nucleoside. nih.gov

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional structure of an adenosine analogue is a paramount determinant of its biological activity. The relative orientation of the purine (B94841) base and the ribose sugar, along with the ribose's own conformation, dictates how the ligand fits into the receptor's binding site. Key stereochemical factors include the glycosidic bond torsion angle (syn vs. anti) and the ribose ring pucker.

For most adenosine receptors, the anti conformation, where the purine base is oriented away from the sugar, is required for binding. The ribose ring itself exists in a dynamic equilibrium between two major puckered conformations: N (North, C3'-endo) and S (South, C2'-endo). The preference for a specific pucker is a key factor for receptor subtype selectivity. For A₃AR agonists, a North (C3'-endo) ribose conformation is generally preferred.

Systematic Exploration of Substituent Effects at Key Positions (e.g., N6, C8, 5')

To optimize the potency and selectivity of 2-amino-2'-O-propargyl-adenosine analogues, systematic modifications have been explored at other key positions of the nucleoside scaffold.

N⁶-Position: The N⁶ position is highly amenable to substitution, and the nature of the substituent profoundly impacts affinity, selectivity, and efficacy.

Alkyl and Cycloalkyl Groups: Small N⁶-alkyl groups can confer selectivity for the human A₃AR over the rat A₃AR. nih.govnih.gov N⁶-cycloalkyl-substituted adenosines with five or fewer carbons tend to be full agonists at the human A₃AR, while those with six or more carbons are partial agonists. nih.gov

Arylmethyl Groups: N⁶-arylmethyl substitutions, such as the benzyl (B1604629) group, generally lead to potent A₁ and A₃AR ligands. nih.gov The introduction of a methyl group at the N⁶-position of 2-pyrazolyl-adenosine analogues was shown to dramatically increase A₃-AdoR binding affinity and selectivity. figshare.com

Partial Agonism: N⁶-benzyl substituents on the adenine (B156593) moiety have been identified as a feature that can reduce relative efficacy, leading to partial agonism at the A₃AR. nih.gov In a series of N⁶,5'-disubstituted adenosine derivatives, compounds with an N⁶-benzyl or N⁶-(3-iodobenzyl) group behaved as partial agonists at the human A₃AR. scilit.com

C8-Position: Modifications at the C8 position of the purine ring have also been investigated.

In studies of truncated adenosine derivatives, hydrophobic substitution at the C8 position was found to abolish binding affinity at the A₂AAR but maintained high affinity at the A₃AR. nih.govnih.gov This highlights a key difference in the topology of the binding sites of these two receptor subtypes and provides a strategy for achieving A₃AR selectivity.

5'-Position: The 5'-hydroxyl group of the ribose is another critical site for modification.

Uronamides: The conversion of the 5'-hydroxymethyl group to a 5'-N-substituted-uronamide, as seen in the potent agonist NECA, is a classic modification. However, removing the 5'-uronamide group from certain antagonists to create truncated analogues was also found to yield potent and selective A₃AR ligands. acs.org

Alkylthioethers: Replacing the 5'-hydroxyl with 5'-alkylthioether groups has been shown to modulate affinity and efficacy at the A₃AR. nih.govscilit.com In a series of N⁶-benzyladenosine analogues, a 5'-methylthio group maintained reasonable A₃AR affinity and conferred high selectivity. scilit.com

The following table summarizes the binding affinities of selected modified adenosine analogues at the human A₃ adenosine receptor (hA₃AR).

| Compound | Modification | hA₃AR Kᵢ (nM) | Receptor Selectivity | Functional Activity (hA₃AR) |

|---|---|---|---|---|

| N⁶-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)-adenosine (15) | N⁶-methyl, C2-pyrazolyl | 2 | High vs A₁/A₂A (>1900-fold) | Agonist |

| N⁶-(3-iodobenzyl)adenosine-5'-(methylthio) (8) | N⁶-iodobenzyl, 5'-S-methyl | 8.8 | Selective vs A₁/A₂A | Partial Agonist |

| N⁶-benzyladenosine-5'-(methylthio) (4) | N⁶-benzyl, 5'-S-methyl | 117 | High vs A₁/A₂A | Partial Agonist |

| (N)-Methanocarba-N⁶-methyl-2-(p-chlorophenylethynyl)adenosine (14) | Conformationally locked ribose, N⁶-methyl, C2-arylethynyl | 0.6 | High vs A₁/A₂A | Full Agonist |

| (N)-Methanocarba-N⁶-(3-chlorobenzyl)-2-(p-biphenylethynyl)adenosine (34) | Conformationally locked ribose, N⁶-chlorobenzyl, C2-arylethynyl | 3.1 | High vs A₁/A₂A (inactive) | Agonist |

Data sourced from multiple studies for illustrative purposes. scispace.comfigshare.comscilit.com

Computational Chemistry and Molecular Modeling Approaches for SAR Rationalization

The rational design of selective adenosine receptor ligands has been significantly advanced by computational chemistry and molecular modeling. nih.govmdpi.com These in silico techniques provide crucial insights into the molecular basis of ligand-receptor interactions, helping to explain observed SAR and guide the synthesis of new, optimized compounds.

Homology Modeling: In the absence of high-resolution crystal structures for all AR subtypes, homology modeling has been a cornerstone of computational efforts. researchgate.net Models of the A₃AR are typically built using the crystal structures of related GPCRs, such as the A₂AAR or β₂-adrenergic receptor, as templates. mdpi.comscispace.com These models provide a three-dimensional framework of the receptor's binding site, allowing researchers to visualize how ligands might dock and interact.

Molecular Docking: Docking simulations are used to predict the preferred binding pose of a ligand within the receptor's active site. mdpi.com This technique has been extensively used to generate binding hypotheses for nucleoside ligands at A₃AR models. nih.govmdpi.com For instance, docking studies have helped to rationalize why certain substitutions are favored at specific positions. Modeling suggests that the A₃AR possesses a large, mainly hydrophobic binding region that can accommodate bulky C2-substituents, such as the 2-p-biphenylethynyl group found in potent agonists. scispace.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of binding poses and observe conformational changes in both the ligand and the receptor upon binding. mdpi.comacs.org MD simulations have been used to identify key interactions, such as the stable hydrogen bonds between the 3'-amino group of an agonist and residues Thr94 and His272 in the A₃AR, which are thought to be crucial for receptor activation. acs.org These simulations can help explain the subtle chemical changes that can shift a compound's profile from an antagonist to an agonist. acs.org

By combining these computational approaches with empirical SAR data from chemical synthesis and biological testing, a more complete picture of the requirements for A₃AR affinity and efficacy emerges. This synergy accelerates the drug discovery process, enabling a more targeted and efficient exploration of chemical space. nih.gov

Pre Clinical Biological Investigations and Research Tool Applications

Applications as Chemical Probes for Target Identification

The presence of the propargyl group makes 2-Amino-2'-O-(2-propyn-1-yl)adenosine an ideal candidate for development as a chemical probe for target identification and validation.

Affinity-Based Protein Profiling (AfBPP) is a powerful chemical proteomics strategy used to identify and characterize protein targets of small molecules in a complex biological sample. nih.gov Probes used in AfBPP typically consist of a scaffold that provides affinity for a target protein, a reactive group for covalent binding, and a reporter tag for detection and enrichment.

The this compound structure can be incorporated into an affinity-based probe for adenosine (B11128) receptors (ARs). nih.gov In this context, the adenosine scaffold provides the affinity for one or more of the four AR subtypes (A₁, A₂A, A₂B, and A₃). nih.gov The terminal alkyne serves as a reporter handle that, after the probe has bound to its target receptor, can be "clicked" to an azide-containing reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for visualization. nih.gov

Research has demonstrated the successful development of alkyne-containing AfBPP probes for human adenosine receptors. For instance, a probe designed for the human A₂A receptor (hA₂AR) was shown to label the receptor in an irreversible and concentration-dependent manner in purified preparations and in cell membranes overexpressing the receptor. nih.gov Similarly, probes have been developed for the human A₃ adenosine receptor (hA₃AR), showing high affinity and selectivity. nih.gov These studies establish a strong precedent for the utility of alkyne-modified adenosine analogues, like this compound, as foundational elements for creating sophisticated AfBPP tools to study the adenosine signaling system. nih.govnih.gov

Table 1: Example of Affinity-Based Probe Application for Adenosine Receptors

| Probe Characteristic | Finding | Reference |

|---|---|---|

| Target | Human Adenosine A₂A Receptor (hA₂AR) | nih.gov |

| Probe Design | Irreversibly binding hA₂AR ligand with a terminal alkyne. | nih.gov |

| Methodology | Click-ligation with a sulfonated cyanine-3 fluorophore. | nih.gov |

| Outcome | Successful visualization of the receptor on SDS-PAGE and labeling in cell membranes. | nih.gov |

| Significance | Demonstrates the viability of AfBPP for studying G protein-coupled receptors (GPCRs). | nih.gov |

The bioorthogonal alkyne handle of this compound is perfectly suited for conjugation with fluorescent dyes or biotin tags. This allows for the creation of powerful reagents for cellular imaging and proteomic studies.

Once an alkyne-modified ligand binds to its cellular target, a fluorescent azide (B81097) can be attached via a click reaction. This allows for the direct visualization of the target protein's localization and trafficking within cells using fluorescence microscopy. nih.gov This technique offers high sensitivity and specificity. For example, a probe for the hA₂A receptor was successfully visualized on SDS-PAGE after being ligated with a cyanine-3 fluorophore. nih.gov

Alternatively, conjugating the ligand to biotin creates a high-affinity handle for purification. Biotin binds with exceptionally high affinity and specificity to streptavidin. nih.govthermofisher.com After the biotinylated probe labels its target protein within a cell lysate, the entire protein complex can be captured on streptavidin-coated beads. elifesciences.org This allows for the isolation and subsequent identification of the target protein and any associated binding partners using mass spectrometry. elifesciences.org This "pull-down" approach is a cornerstone of modern proteomics, enabling the mapping of protein interaction networks. The combination of a specific ligand like an adenosine analogue with the biotin-streptavidin system provides a robust method for enriching low-abundance targets like GPCRs for further study. nih.gov

Table 2: Common Conjugation Strategies and Their Applications

| Conjugate Type | Detection/Isolation Method | Primary Application | Reference |

|---|---|---|---|

| Fluorescent Conjugate | Fluorescence Microscopy, In-gel fluorescence | Cellular Imaging, Target Visualization | nih.govthermofisher.com |

| Biotinylated Conjugate | Streptavidin-coated beads/resins | Affinity Purification, Proteomics, Western Blotting | nih.govelifesciences.orgencapsula.com |

Pre-clinical Efficacy in Disease Models

Adenosine receptors, particularly the A₂A subtype, are implicated in a wide range of pathological processes, making them attractive targets for therapeutic intervention. Adenosine analogues are frequently studied in pre-clinical disease models to explore their therapeutic potential.

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. nih.govnih.gov Adenosine A₂A receptors are highly concentrated in the basal ganglia, a brain region critical for motor control, where they form heteromers with dopamine (B1211576) D₂ receptors. nih.govmdpi.com The stimulation of A₂A receptors can counteract the effects of dopamine signaling. Therefore, blocking these receptors with A₂A antagonists is a well-established non-dopaminergic strategy to improve motor symptoms in PD. nih.govmdpi.comresearchgate.net

Preclinical animal models, such as those induced by toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine), are widely used to test the efficacy of A₂A antagonists. mdpi.commdpi.com Studies in these models have shown that A₂A receptor antagonists can improve motor deficits and may offer neuroprotective effects. nih.govmdpi.com A compound like this compound, as a potential A₂A receptor modulator, would be evaluated in such models to assess its ability to alleviate parkinsonian symptoms.

Adenosine is a critical signaling molecule in the cardiovascular system, playing a key role in protecting the heart from injury, particularly during ischemia and reperfusion. nih.govnih.gov The activation of adenosine receptors (A₁, A₂A, and A₂B) has been shown to be cardioprotective. nih.gov For instance, the administration of A₂A receptor agonists during the reperfusion phase following a period of ischemia can significantly reduce the size of a myocardial infarction. nih.gov

Adenosine signaling is a key regulator of inflammation and immune responses. nih.govnih.gov Extracellular adenosine levels rise significantly at sites of tissue injury and inflammation, where it can exert both pro- and anti-inflammatory effects depending on the receptor subtype activated and the cellular context. nih.govnih.gov The A₂A receptor is predominantly associated with anti-inflammatory effects, such as suppressing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and promoting the function of regulatory T cells. nih.govnih.gov

Consequently, A₂A receptor agonists and antagonists are evaluated in various models of inflammatory diseases. mdpi.com For example, in models of acute lung injury or arthritis, adenosine analogues are tested for their ability to reduce inflammatory cell infiltration and cytokine production. nih.govmdpi.com The immunomodulatory properties of compounds like this compound would be explored in such pre-clinical settings to determine their potential for treating inflammatory or autoimmune disorders. nih.gov

Anticancer Research Models (e.g., Inhibition of DNA Synthesis, Apoptosis Induction)

There is no specific information available regarding the evaluation of this compound in anticancer research models. Studies on other adenosine analogs have shown that modifications to the adenosine scaffold can lead to antiproliferative and pro-apoptotic effects in cancer cell lines. academie-sciences.fr For example, some adenosine derivatives are designed to act as agonists for specific adenosine receptors, such as the A3 receptor, which can reduce the proliferative capacity of various cancer cells. nih.gov The mechanism often involves interfering with DNA/RNA synthesis or inducing programmed cell death (apoptosis). academie-sciences.fr However, without direct experimental evidence, the activity of this compound in these pathways remains unknown.

Antiviral Research Approaches

Specific data on the antiviral activity of this compound is not documented. Nucleoside analogs are a cornerstone of antiviral therapy, often functioning by targeting the viral RNA-dependent RNA polymerase (RdRP) to inhibit viral replication. nih.gov For instance, the related compound 2'-amino-2'-deoxyadenosine (B84144) has shown bioactivity against RNA-type viruses. nih.gov The efficacy and spectrum of activity of such analogs are highly dependent on their specific chemical structure, which influences their interaction with viral enzymes. nih.gov The potential of this compound as an antiviral agent has not been explored in available research.

Mechanistic Insights from Cellular and Organ-Level Studies

In vitro Cellular Assays (e.g., cAMP Accumulation, Enzyme Activity Assays)

No studies were found that report on the use of this compound in in vitro cellular assays. Such assays are critical for understanding how a compound interacts with cellular targets.

cAMP Accumulation: Assays measuring cyclic adenosine monophosphate (cAMP) are standard for determining if a compound activates or inhibits G-protein coupled receptors (GPCRs), such as adenosine receptors. nih.govinnoprot.com Activation of A2A and A2B adenosine receptors typically leads to an increase in intracellular cAMP, while activation of A1 and A3 receptors leads to a decrease. nih.gov The effect of this compound on cAMP levels has not been characterized.

Enzyme Activity Assays: The interaction of this compound with key enzymes in adenosine metabolism, such as adenosine deaminase (ADA) or adenosine kinase (ADK), has not been investigated. nih.govebi.ac.uk These enzymes regulate adenosine levels, and their inhibition is a therapeutic strategy in various diseases. nih.gov Whether this compound acts as a substrate or inhibitor for these or other enzymes is currently unknown.

Ex vivo Tissue Preparations

There is no available research detailing the effects of this compound in ex vivo tissue preparations. Such studies would be essential for understanding its physiological effects in a more complex biological environment than cell culture, but this level of investigation has not been reached or reported for this specific compound.

Advanced Research Methodologies and Future Perspectives

Biophysical Techniques for Ligand-Target Characterization

Biophysical techniques are fundamental in quantifying the binding affinity and kinetics of a ligand to its receptor. These methods provide essential data for structure-activity relationship (SAR) studies and for validating computational models.

Radioligand binding assays are a cornerstone for characterizing the affinity of a test compound for a specific receptor. These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind with high affinity and specificity to the target receptor. The principle of the assay is to measure the ability of an unlabeled compound, such as 2-Amino-2'-O-(2-propyn-1-yl)adenosine, to compete with the radioligand for binding to the receptor.

The experimental setup typically involves incubating a preparation of membranes from cells expressing the adenosine (B11128) receptor of interest with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is quantified. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to an inhibition constant (Kᵢ), which represents the affinity of the test compound for the receptor.

For adenosine receptors, commonly used radioligands include [³H]CCPA for the A₁ receptor, [³H]NECA for the A₂ₐ and A₃ receptors, and others. researchgate.net The choice of radioligand is critical and should be a high-affinity, selective ligand for the receptor subtype being studied.

| Parameter | Description | Significance |

|---|---|---|

| IC₅₀ (Inhibitory Concentration 50%) | The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. | Provides a measure of the potency of the competing ligand. It is dependent on the concentration of the radioligand used. |

| Kᵢ (Inhibition Constant) | The equilibrium dissociation constant for the binding of a competing ligand to a receptor. It is calculated from the IC₅₀ value and the K₋ of the radioligand. | Represents the affinity of the competing ligand for the receptor and is an intrinsic property of the ligand-receptor interaction. A lower Kᵢ value indicates a higher affinity. |

| Bₘₐₓ (Maximum Binding Capacity) | The total number of receptors in a given tissue or cell preparation. | Provides information on the density of the target receptor. |

| K₋ (Dissociation Constant) | The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. | Represents the affinity of the radioligand for the receptor. |

Spectroscopic Approaches for Structural and Conformational Analysis (e.g., UV, CD, ¹H NMR)

Spectroscopic techniques are invaluable for elucidating the structural and conformational properties of molecules like this compound. These methods provide insights into the electronic structure, secondary structure, and three-dimensional arrangement of atoms in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For adenosine analogues, the purine (B94841) ring system has characteristic absorption maxima in the UV region. Modifications to the purine or ribose moieties, such as the introduction of a 2-amino group and a 2'-O-propargyl group, can lead to shifts in the absorption spectrum, providing information about the electronic environment of the chromophore. Spectrophotometric titrations can also be used to determine the pKa values of ionizable groups. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a powerful technique for studying the chirality and secondary structure of molecules. For nucleoside analogues, CD can provide information about the conformation of the glycosidic bond (syn vs. anti) and the puckering of the ribose ring. When studying the interaction of this compound with its target receptor, changes in the CD spectrum of the protein can indicate ligand-induced conformational changes. uq.edu.au

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : ¹H NMR spectroscopy provides detailed information about the structure of a molecule in solution at the atomic level. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to determine the connectivity of atoms, the conformation of the ribose ring, and the orientation of the glycosidic bond. nih.gov For this compound, ¹H NMR would be crucial for confirming its chemical structure and for studying its conformational preferences in solution.

Structural Biology (e.g., X-ray Crystallography, Cryo-Electron Microscopy) of Adenosine Receptor-Ligand Complexes

Structural biology techniques provide high-resolution, three-dimensional structures of macromolecules, offering unprecedented insights into ligand-receptor interactions.

X-ray Crystallography : This technique requires the formation of a well-ordered crystal of the protein-ligand complex. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. nih.gov While obtaining high-quality crystals of G protein-coupled receptors (GPCRs) like adenosine receptors can be challenging, several structures of the A₂ₐ adenosine receptor in complex with agonists and antagonists have been solved. monash.eduresearchgate.net These structures have been instrumental in understanding the molecular basis of ligand recognition and receptor activation.

Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes in a near-native state. elifesciences.orgnih.govnih.gov In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and images of the individual particles are taken with an electron microscope. These images are then computationally processed to generate a 3D reconstruction of the complex. Cryo-EM has been successfully used to determine the structures of adenosine receptors coupled to their cognate G proteins, providing a detailed picture of the active state of the receptor. elifesciences.orgnih.govnih.gov A high-resolution structure of an adenosine receptor in complex with this compound would reveal the precise binding mode of the ligand and the key interactions that contribute to its affinity and selectivity.

Computational Drug Design and Virtual Screening Strategies

Computational methods play an increasingly important role in the discovery and optimization of new drug candidates. These approaches can accelerate the drug design process by predicting the binding of small molecules to their targets and by identifying novel chemical scaffolds.

Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Using the 3D structure of an adenosine receptor, molecular docking can be used to predict the binding mode of this compound and to estimate its binding affinity.

Virtual Screening : Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening uses the chemical structures of known active compounds to identify new molecules with similar properties. nih.gov Structure-based virtual screening uses the 3D structure of the target receptor to dock and score a library of compounds.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds and to guide the design of more potent and selective ligands.

| Strategy | Description | Application to Propargyl-Modified Adenosine Analogues |

|---|---|---|

| Structure-Based Virtual Screening | Utilizes the 3D structure of the adenosine receptor to dock and score large libraries of compounds, identifying potential binders. | Screening for novel propargyl-containing scaffolds that can fit into the adenosine receptor binding pocket. |

| Ligand-Based Virtual Screening | Uses the chemical features of known potent adenosine receptor ligands to search for new molecules with similar properties. | Identifying compounds with similar pharmacophoric features to this compound from large chemical databases. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-receptor complex over time, providing insights into the stability of the interaction and conformational changes. | Assessing the stability of the binding pose of this compound and understanding the dynamic nature of the receptor-ligand interaction. |

| Free Energy Perturbation (FEP) | A rigorous computational method to calculate the relative binding affinities of a series of related ligands. | Predicting the impact of further modifications to the propargyl group or other parts of the adenosine scaffold on binding affinity. |

Future Directions in the Development of Propargyl-Modified Adenosine Analogues as Research Tools and Pre-clinical Candidates

The incorporation of a propargyl group into the adenosine scaffold, as seen in this compound, opens up several exciting avenues for future research and development. The terminal alkyne of the propargyl group is a versatile chemical handle that can be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net

This chemical reactivity allows for the facile conjugation of the adenosine analogue to a variety of molecules, including:

Fluorescent dyes : For use in fluorescence microscopy and flow cytometry to visualize the localization of adenosine receptors in cells and tissues.

Biotin (B1667282) : For affinity purification of adenosine receptors and their interacting proteins.

Affinity resins : For the development of affinity chromatography tools to isolate and study adenosine receptors.

Photoaffinity labels : To covalently label and identify the binding site of the ligand on the receptor.

Furthermore, the propargyl group itself can be further modified to explore structure-activity relationships and to optimize the pharmacological profile of the adenosine analogue. The development of propargyl-modified adenosine analogues as highly selective and potent ligands will provide invaluable tools for dissecting the complex roles of adenosine receptors in health and disease. As pre-clinical candidates, these compounds could be developed for the treatment of a range of disorders, including inflammatory diseases, neurodegenerative disorders, and cancer. universiteitleiden.nl The continued application of advanced research methodologies will be critical in advancing these promising molecules from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-2'-O-(2-propyn-1-yl)adenosine, and what critical reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves nucleoside modification via selective protection and functionalization. For example, the propynyl group can be introduced using propargyl bromide under alkaline conditions, followed by deprotection (e.g., using TBAF in THF). Key parameters include reaction temperature (0–25°C), solvent choice (e.g., DMF for solubility), and stoichiometric control to avoid over-alkylation. Post-synthesis purification often employs reverse-phase HPLC .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselective substitution (e.g., propynyl group at 2'-O) and absence of undesired isomers.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 376.142 for C₁₃H₁₄N₆O₃).

- X-ray Crystallography : Resolves ambiguity in sugar puckering or base orientation, critical for activity studies .

Q. What in vitro biological activities have been reported for this compound?

- Methodological Answer : Screening assays in cancer cell lines (e.g., MCF-7, PC-3) reveal dose-dependent cytotoxicity (IC₅₀: 5–20 µM). Protocols include MTT assays with 48–72 hr exposure and controls for metabolic interference. Antiviral activity against RNA viruses (e.g., HCV) is evaluated via plaque reduction assays, requiring BSL-2 containment .

Advanced Research Questions

Q. How does the 2'-O-propynyl modification influence nucleotide analog activity compared to 2'-O-methyl or 2'-deoxy counterparts?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The propynyl group enhances lipophilicity (logP +0.8 vs. methyl), improving membrane permeability. However, steric bulk may reduce binding affinity to viral polymerases. Comparative studies using SPR (surface plasmon resonance) quantify binding kinetics (e.g., Kd values) .

- Case Study : In HCV NS5B inhibition assays, 2'-O-propynyl analogs show 3-fold higher potency than 2'-O-methyl derivatives but lower selectivity indices due to off-target effects .

Q. How can researchers address stability challenges (e.g., hydrolysis) during experimental design?

- Methodological Answer :

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis at the glycosidic bond is pH-dependent; buffer systems (pH 6–7) minimize degradation.

- Formulation Strategies : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. For in vivo studies, use PEGylated nanoparticles to protect the compound during systemic circulation .

Q. What experimental approaches resolve contradictions in reported mechanisms of action (e.g., pro-apoptotic vs. anti-inflammatory effects)?

- Methodological Answer :

- Transcriptomic Profiling : RNA-seq of treated cells identifies differentially expressed genes (e.g., BAX↑ vs. NF-κB↓).

- Pathway Inhibition Studies : Co-treatment with caspase inhibitors (e.g., Z-VAD-FMK) or TNF-α blockers clarifies dominant pathways.

- Dose-Dependent Analysis : Biphasic effects are common; narrow the concentration range (e.g., 1–10 µM) to isolate context-specific mechanisms .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.